Methyl 3-methoxymethyl-2-nitrobenzoate

Description

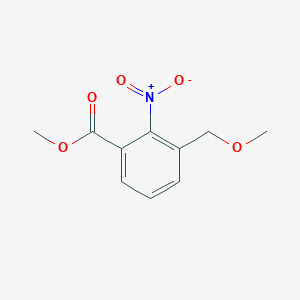

Methyl 3-methoxymethyl-2-nitrobenzoate is a nitro-substituted aromatic ester characterized by a methyl ester group at position 1, a methoxymethyl substituent at position 3, and a nitro group at position 2 on the benzene ring (Figure 1). This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or ligands in catalytic systems. Its structural features, particularly the electron-withdrawing nitro group and the electron-donating methoxymethyl group, influence its reactivity, solubility, and stability.

Properties

Molecular Formula |

C10H11NO5 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

methyl 3-(methoxymethyl)-2-nitrobenzoate |

InChI |

InChI=1S/C10H11NO5/c1-15-6-7-4-3-5-8(10(12)16-2)9(7)11(13)14/h3-5H,6H2,1-2H3 |

InChI Key |

DIAPHJUVXVZPIF-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituent type, position, or functional groups. Key comparisons include:

Table 1: Structural Comparison of Methyl 3-Methoxymethyl-2-Nitrobenzoate and Analogs

Key Observations :

- Functional Group Effects : Replacing the methoxymethyl group (electron-donating) with a formyl group (electron-withdrawing) increases electrophilicity at the benzene ring, making Methyl 3-formyl-2-nitrobenzoate more reactive in condensation reactions .

- Acid vs. Ester Derivatives : The carboxylic acid analog (3-methoxy-2-nitrobenzoic acid) exhibits higher polarity and lower solubility in organic solvents compared to the ester form, influencing its applications in aqueous-phase reactions .

Physicochemical Properties

Data from methyl ester analogs (Table 3 in ) highlight trends:

Table 2: Comparative Physicochemical Properties

Key Insights :

- The ester derivatives generally exhibit better organic solubility than the carboxylic acid form, making them preferable for synthetic applications .

Preparation Methods

Reaction Conditions and Catalysis

In a patented method, methyl 3-methylbenzoate undergoes nitration using a mixture of 65% nitric acid and acetic anhydride. The reaction is conducted under ice-bath conditions to control exothermicity, followed by gradual warming to 30°C for 3 hours. Acetic anhydride replaces traditional sulfuric acid, enhancing reaction selectivity (72:28 ratio of ortho:para products) and reducing environmental impact by minimizing acidic waste. The yield for this step is exceptionally high at 98.21%, attributed to optimized stoichiometry and recrystallization with absolute ethanol.

Mechanistic Insights

Nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the aromatic ring. The methyl group at the meta position directs nitration predominantly to the ortho position due to steric and electronic effects. The use of acetic anhydride as a mild acid catalyst avoids over-nitration and side reactions common in harsher sulfuric acid systems.

Bromination to Methyl 3-(Bromomethyl)-2-Nitrobenzoate

The second step involves bromination of the methyl group in methyl 3-methyl-2-nitrobenzoate to introduce a bromomethyl substituent. This intermediate is pivotal for subsequent functionalization.

Bromination Protocols

Bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction occurs in carbon tetrachloride under reflux conditions (Table 1).

Table 1: Bromination Conditions and Yields

| Initiator | Solvent | Temperature | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| Benzoyl peroxide | CCl₄ | Reflux | 12 | 41% | |

| Benzoyl peroxide | CCl₄ | Reflux | 20 | 30% | |

| AIBN | CCl₄ | Reflux | 48 | Mixed |

Yields vary between 30% and 41%, influenced by reaction duration and initiator concentration. Prolonged heating (>20 hours) may lead to dibromination, complicating purification.

Purification Challenges

The brominated product often requires column chromatography (e.g., silica gel with ethyl acetate/hexanes) to isolate the monobrominated species. In one protocol, flash chromatography with 10% ethyl acetate in petroleum ether yielded a pale yellow solid.

Methoxymethylation to this compound

The final step substitutes the bromine atom in methyl 3-(bromomethyl)-2-nitrobenzoate with a methoxymethyl group. While explicit details of this step are scarce in the provided sources, standard nucleophilic substitution mechanisms can be inferred.

Proposed Mechanism

The bromide leaving group is displaced by a methoxide ion (generated from sodium methoxide or potassium methoxide in methanol). This SN2 reaction proceeds under mild conditions (25–60°C) to yield the target compound.

Optimization Considerations

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

-

Temperature Control: Elevated temperatures may accelerate substitution but risk ester hydrolysis.

-

Purification: Recrystallization or chromatography ensures purity, given the potential for residual bromide or over-alkylation.

Environmental and Industrial Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-methoxymethyl-2-nitrobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nitration and esterification steps. For example, nitration of methoxy-substituted benzoic acid derivatives using concentrated HNO₃ and H₂SO₄ at controlled temperatures (40–45°C) ensures regioselectivity, as seen in analogous syntheses . Key factors include:

- Temperature control : Excessively high temperatures can lead to over-nitration or decomposition.

- Acid concentration : Higher H₂SO₄ concentrations enhance electrophilic nitration efficiency.

- Workup : Recrystallization from ethanol improves purity .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : H and C NMR identify methoxymethyl (δ ~3.3–3.5 ppm for OCH₃), nitro (δ ~8.0–8.5 ppm for aromatic protons), and ester carbonyl (δ ~165–170 ppm) groups.

- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups.

- X-ray crystallography : SHELX and ORTEP-III are widely used for structural validation, with SHELXL refining anisotropic displacement parameters for nitro groups .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers away from light to prevent nitro group decomposition .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.

- Disposal : Follow federal/local regulations for nitroaromatic waste, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- Software tools : SHELXL refines torsional angles for methoxymethyl and nitro groups, while ORTEP-III generates thermal ellipsoid plots to visualize positional disorder .

- Validation : Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that stabilize the crystal lattice .

Q. What hydrogen-bonding motifs are prevalent in its crystal structure, and how do they influence packing?

- Methodological Answer :

- Graph-set analysis : Nitro and ester groups often form R₂²(8) motifs with adjacent molecules via C–H···O bonds, creating layered structures .

- Impact on properties : Stronger H-bonding correlates with higher melting points and reduced solubility in apolar solvents.

Q. How does the electron-withdrawing nitro group affect reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic insight : The nitro group meta to the ester activates the aromatic ring for electrophilic attacks but deactivates para positions.

- Experimental design : Use kinetic studies (e.g., UV-Vis monitoring) with varying nucleophiles (e.g., amines, alkoxides) to quantify rate constants. Compare with computational models (DFT) to validate resonance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.